molecular formula C17H20O5S B2936771 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate CAS No. 1018137-87-5

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate

Cat. No.: B2936771
CAS No.: 1018137-87-5
M. Wt: 336.4
InChI Key: RPOUHLCLLZHOPB-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate (CAS 1018137-87-5) is a specialized organic compound with the molecular formula C17H20O5S and a molecular weight of 336.4 g/mol . As a sulfonate ester, this chemical is primarily of interest in research and development for use as a key synthetic intermediate or building block in organic synthesis. Researchers may employ it in the development of novel chemical entities, particularly in constructing complex molecules that incorporate specific dimethylphenyl and dimethoxyphenyl motifs. Such structural features are found in materials science applications, including the development of advanced polymers. For instance, sulfonated polymers like sulfonated poly(phenylene oxide) are studied for use in cation exchange membranes, where the sulfonate group is critical for ion transport properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Properties

IUPAC Name

(3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-11-6-12(2)8-14(7-11)22-23(18,19)17-10-15(20-4)13(3)9-16(17)21-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUHLCLLZHOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylphenol followed by esterification with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonate ester can be reduced to a sulfonic acid or a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzoic acid.

    Reduction: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzenethiol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate ester group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3,5-dimethylphenyl group is a meta-substituted aromatic system with methyl groups at positions 3 and 4. This substitution pattern is compared below with other disubstituted phenyl derivatives:

Compound Substituents on Phenyl Ring Electronic Nature Key Property/Affect Reference
3,5-Dimethylphenyl derivative 3-CH3, 5-CH3 Electron-donating Enhances lipophilicity; stabilizes crystal packing via van der Waals interactions
3,5-Difluorophenyl derivative 3-F, 5-F Electron-withdrawing Increases polarity; may enhance PET inhibition in photosynthesis
2,5-Dimethylphenyl derivative 2-CH3, 5-CH3 Electron-donating (steric) Reduces π-stacking efficiency due to ortho-substituent hindrance

Key Insight : Meta-substituted dimethyl groups (3,5-) optimize lipophilicity and intermolecular interactions compared to ortho-substituted analogs, as seen in crystal packing studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamides .

Solid-State Geometry and Crystal Packing

The 3,5-dimethylphenyl group significantly influences molecular packing, as demonstrated in terpyridine and trichloro-acetamide derivatives:

Compound Substituents Crystal System Key Packing Feature Reference
N-(3,5-Dimethylphenyl)-trichloro-acetamide 3-CH3, 5-CH3 Monoclinic Two molecules/asymmetric unit; enhanced van der Waals interactions
4'-(3,5-Dimethylphenyl)-terpyridine 3-CH3, 5-CH3 Not specified π-stacking and hydrogen bonding dominate
N-(3-Chlorophenyl)-trichloro-acetamide 3-Cl Monoclinic Single molecule/asymmetric unit; halogen bonds present

Lipophilicity and Solubility

Methoxy and methyl groups increase lipophilicity, as seen in terpyridine derivatives ():

Compound Substituents LogP (Predicted) Solubility in Water
3,5-Dimethylphenyl derivative 3-CH3, 5-CH3 ~4.2 Low (favors organic solvents)
3,5-Bis(trifluoromethyl)phenyl 3-CF3, 5-CF3 ~5.8 Very low (highly hydrophobic)
3-Fluoro-5-methylphenyl derivative 3-F, 5-CH3 ~3.5 Moderate (polar substituent)

Comparison : The 2,5-dimethoxy and 4-methyl groups on the sulfonate ester’s benzene ring may further elevate lipophilicity, reducing aqueous solubility but enhancing compatibility with lipid membranes.

Biological Activity

3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is an organic compound characterized by its complex aromatic structure, featuring multiple methyl and methoxy groups attached to a benzene ring alongside a sulfonate ester functional group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • IUPAC Name : (3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate
  • Molecular Formula : C17H20O5S
  • CAS Number : 1018137-87-5

Synthesis

The synthesis typically involves the sulfonation of 3,5-dimethylphenol followed by esterification with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. Reaction conditions often include:

  • Base : Pyridine or triethylamine
  • Solvent : Dichloromethane or chloroform
  • Temperature : Room temperature

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The sulfonate ester group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also modulate the compound’s reactivity and binding affinity.

Pharmacological Applications

Research indicates that this compound may possess various pharmacological properties:

  • Antimicrobial Activity : Investigations into the compound's antimicrobial effects have shown promise in targeting specific bacterial strains.
  • Anti-inflammatory Properties : Studies suggest potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary findings indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) production and modulation of signaling pathways related to cancer progression.

Anticancer Activity

A study highlighted the anticancer potential of a closely related compound, demonstrating selective inhibition of DVL1 binding with an effective concentration (EC50) of 0.49 μM against wild-type APC HCT116 cells. This suggests that similar mechanisms may be applicable to this compound derivatives .

Pharmacokinetics and Bioavailability

Research has indicated that compounds within this class exhibit favorable pharmacokinetic profiles. For instance, one study reported that related compounds reached peak plasma concentration within 15 minutes post-administration and demonstrated good oral bioavailability .

Comparative Table of Biological Activities

Activity TypeCompound/DerivativeEC50 (μM)Remarks
Anticancer(S)-1 (related compound)0.49Inhibits DVL1; ROS production observed
AntimicrobialVarious derivativesVariesTargeting specific bacterial strains
Anti-inflammatoryNot specifiedN/APotential therapeutic applications

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate?

The synthesis of sulfonate esters like this compound typically involves nucleophilic substitution. A phenol derivative (e.g., 3,5-dimethylphenol) reacts with a sulfonyl chloride precursor (e.g., 2,5-dimethoxy-4-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the ester. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Analytical techniques such as TLC and NMR should confirm intermediate steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Combine high-performance liquid chromatography (HPLC) with chiral stationary phases, such as tris-(3,5-dimethylphenyl) carbamoyl cellulose columns, to assess enantiomeric purity . Structural confirmation requires 1^1H/13^13C NMR for functional group analysis and mass spectrometry (ESI-MS or HRMS) for molecular weight validation. Differential scanning calorimetry (DSC) can evaluate thermal stability.

Q. What are the critical storage conditions to maintain compound stability?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to oxidizing agents or moisture, as sulfonate esters are prone to hydrolysis. Stability studies should monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl substituent influence enantioselective applications in catalysis?

The steric bulk of the 3,5-dimethylphenyl group enhances enantioselectivity in asymmetric reactions. For example, in Michael addition reactions, this substituent creates a chiral environment that improves transition-state differentiation, as observed in inherently chiral calix[4]arene catalysts. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to leverage steric effects .

Q. What chromatographic methods resolve enantiomers or diastereomers of this sulfonate ester?

Use chiral stationary phases (CSPs) like cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD or equivalent). Mobile phases of hexane/ethanol (85:15 v/v) or hexane/methanol (90:10 v/v) achieve baseline separation. Adjust column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to optimize resolution. Validate with racemic standards .

Q. How should researchers address contradictory reactivity data in nucleophilic substitution studies?

Contradictions may arise from solvent effects, competing reaction pathways, or impurities. For example, polar aprotic solvents (e.g., DMF) may accelerate sulfonate ester formation but also promote side reactions. Conduct kinetic studies under varying conditions (solvent, base strength) and characterize byproducts via LC-MS. Cross-reference methodologies from analogous systems, such as sterically hindered sulfonate esters .

Q. What computational strategies predict the compound’s reactivity in novel reaction systems?

Perform density functional theory (DFT) calculations to model transition states and identify steric/electronic influences. Molecular docking studies can simulate interactions with chiral catalysts or enzymes. Software like Gaussian or ORCA, paired with solvent continuum models (e.g., SMD), provides insights into reaction mechanisms .

Q. How do substituents (e.g., methoxy vs. methyl groups) impact the compound’s spectroscopic properties?

Electron-donating groups like methoxy (-OCH3_3) deshield adjacent protons in 1^1H NMR (upfield shifts), while methyl groups (-CH3_3) cause downfield shifts due to anisotropic effects. IR spectroscopy detects sulfonate S=O stretching (~1370–1335 cm1^{-1}). Compare experimental data with computational predictions (e.g., NMR chemical shift calculators) to validate assignments .

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